Diflorasone 21-propionate

Description

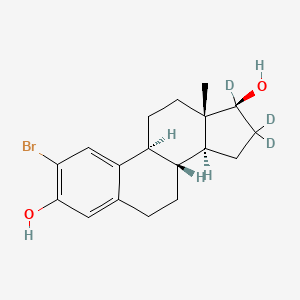

Structure

3D Structure

Properties

Molecular Formula |

C18H23BrO2 |

|---|---|

Molecular Weight |

354.3 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-2-bromo-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H23BrO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1/i5D2,17D |

InChI Key |

SORISAYAZBCIQH-FVFZCYSOSA-N |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=C(C=C34)Br)O)C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)Br)O |

Origin of Product |

United States |

Molecular Structure, Conformation, and Stereochemistry of Diflorasone 21 Propionate

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Key Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in elucidating the carbon-hydrogen framework of the molecule. ijpsonline.com Specific signals in the NMR spectrum correspond to each unique proton and carbon atom, and their chemical shifts and coupling patterns reveal their chemical environment and neighboring atoms. For instance, distinct fluorine coupling patterns can be observed. smolecule.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound with high accuracy, confirming its elemental composition. ijpsonline.com When coupled with chromatographic techniques like HPLC (LC-MS), it becomes a powerful tool for identifying and characterizing the molecule, even in complex mixtures. ijpsonline.comsemanticscholar.org Tandem mass spectrometry (MS-MS) can provide further structural details through fragmentation analysis. ijpsonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. semanticscholar.org Characteristic absorption bands in the IR spectrum correspond to specific bond vibrations, such as the carbonyl (C=O) groups of the ketone and ester functions, and the hydroxyl (O-H) group.

These techniques, often used in combination, provide a comprehensive picture of the molecular architecture of Diflorasone (B526067) 21-propionate. semanticscholar.orgijpsjournal.com

Table 1: Key Spectroscopic Data for Diflorasone 21-propionate

Conformational Analysis and Dynamics

The biological activity of a steroid like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis examines the different spatial arrangements of the atoms that can be achieved through rotation around single bonds.

However, the ester side chain at the C-17 position introduces a degree of conformational flexibility. The orientation of this propionate (B1217596) group can be influenced by its interactions with the steroid backbone and the surrounding environment. Molecular dynamics simulations can be employed to study these conformational changes and understand how the molecule might adapt its shape upon binding to its biological target. nih.gov

Stereochemical Considerations and Isomeric Forms

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of this compound's structure and function. The molecule contains multiple stereocenters, leading to a specific and complex stereoisomer.

The systematic IUPAC name, (6α,11β,16β)-6,9-Difluoro-11,17-dihydroxy-16-methyl-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione, precisely defines the spatial orientation of the substituents on the steroid nucleus. synzeal.com The designations α and β indicate whether a substituent is pointing below or above the plane of the steroid ring system, respectively.

The specific stereochemistry is crucial for its interaction with the glucocorticoid receptor. vulcanchem.com Any changes to the stereocenters would result in a different isomer with potentially altered biological activity. The molecule has 9 defined stereocenters. nih.gov

Table 2: Key Stereochemical Features of this compound

Polymorphism and Solid-State Characterization

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. google.com Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. google.com

The solid-state properties of corticosteroids are of significant interest in pharmaceutical development. While specific studies on the polymorphism of this compound are not extensively detailed in the provided results, the characterization of related compounds like Diflorasone diacetate and Halobetasol (B1672918) propionate highlights the importance of this phenomenon in the broader class of steroid drugs. researchgate.netgoogle.comgoogleapis.com

Techniques used to characterize the solid-state properties include:

Powder X-ray Diffraction (PXRD): This is a primary tool for identifying and distinguishing between different polymorphic forms, as each form will produce a unique diffraction pattern. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material, such as melting and crystallization, which can be used to identify and characterize different polymorphs. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures changes in the physical and chemical properties of a material as a function of temperature, providing information on its thermal stability. researchgate.net

The characterization of the solid-state form of this compound is important for ensuring consistent quality and performance of the active pharmaceutical ingredient.

Table 3: Compound Names Mentioned

Structure Activity Relationship Sar and Molecular Design for Glucocorticoid Receptor Interactions

Influence of C-21 Esterification on Receptor Binding and Potency

Esterification at the C-21 position of the glucocorticoid steroid nucleus is a key strategy in the design of potent topical corticosteroids. The introduction of an ester group, such as the propionate (B1217596) in Diflorasone (B526067) 21-propionate, significantly modulates the molecule's physicochemical properties, thereby enhancing its therapeutic index. The C-21 ester influences the lipophilicity of the compound, which in turn affects its percutaneous absorption and subsequent binding to the cytoplasmic GR.

The propionate ester at the C-21 position of diflorasone contributes to an optimal balance of lipophilicity, facilitating its penetration through the stratum corneum to reach the viable epidermis and dermis where the GRs are located. Once inside the cell, the ester may be hydrolyzed to release the active alcohol, diflorasone. However, the esterified form itself can also exhibit high affinity for the GR. Research on various glucocorticoid esters has demonstrated that the nature and size of the C-21 ester can fine-tune the binding affinity and potency. Generally, increasing the lipophilicity at this position, within certain limits, leads to enhanced receptor binding and anti-inflammatory activity.

The following table summarizes the influence of C-21 esterification on key parameters of glucocorticoid activity:

| Feature | Influence of C-21 Propionate Ester |

| Lipophilicity | Increased, enhancing skin penetration. |

| Receptor Binding | Generally enhanced due to favorable interactions within the GR ligand-binding pocket. |

| Potency | Increased anti-inflammatory and vasoconstrictive potency. |

| Metabolism | Can be hydrolyzed to the active alcohol, but the ester itself is active. |

Comparative SAR with Other Glucocorticoid Esters (e.g., Diflorasone 17-propionate)

The position of esterification on the glucocorticoid backbone is a critical determinant of its pharmacological profile. While Diflorasone 21-propionate has a propionate group at the C-21 position, other potent corticosteroids feature esterification at the C-17 position, such as in Diflorasone 17-propionate or the more commonly available Diflorasone diacetate (with esters at both C-17 and C-21).

Esterification at the C-17α position generally imparts a significant increase in glucocorticoid activity. This is attributed to the bulky ester group providing a better fit and stronger interaction with the ligand-binding domain of the GR. When comparing a hypothetical this compound with a Diflorasone 17-propionate, it is generally expected that the 17-propionate would exhibit higher intrinsic activity due to the critical role of the C-17 position in receptor interaction.

Diflorasone diacetate, which possesses both 17-acetate and 21-acetate groups, is a very potent topical corticosteroid. nih.govpatsnap.comglobalrx.comglobalrx.com This highlights the synergistic effect of esterification at both positions. The 17-ester primarily enhances receptor binding and potency, while the 21-ester contributes to favorable pharmacokinetic properties such as skin absorption.

The table below provides a comparative overview of the structural and activity differences based on the position of the propionate ester:

| Characteristic | This compound (Hypothetical) | Diflorasone 17-propionate |

| Primary Role of Ester | Enhances lipophilicity and skin penetration. | Significantly enhances glucocorticoid receptor binding and intrinsic potency. |

| Relative Potency | Potent | Generally more potent than the 21-ester counterpart. |

| Clinical Relevance | C-21 esters are common in topical corticosteroids. | C-17 esters are a hallmark of many high-potency glucocorticoids. |

Halogenation and Methylation Effects on Steroid Backbone Activity

The potent anti-inflammatory activity of this compound is not solely due to its esterification but is also significantly influenced by modifications to the steroid backbone, namely halogenation and methylation.

Halogenation: Diflorasone possesses two fluorine atoms at the C-6α and C-9α positions. drugbank.comnih.gov Fluorination at these positions is a common strategy to enhance glucocorticoid potency.

9α-Fluorination: The introduction of a fluorine atom at the 9α-position dramatically increases both glucocorticoid and mineralocorticoid activity. This is attributed to the electron-withdrawing effect of the fluorine atom, which increases the acidity of the nearby 11β-hydroxyl group, leading to stronger hydrogen bonding with the GR.

6α-Fluorination: The addition of a fluorine atom at the 6α-position further enhances anti-inflammatory activity and also reduces the mineralocorticoid side effects that are amplified by 9α-fluorination.

Methylation: Diflorasone also features a methyl group at the C-16β position. This modification serves to increase glucocorticoid activity while virtually eliminating mineralocorticoid activity. The 16β-methyl group is thought to favorably orient the C-17 side chain for optimal interaction with the GR and may also protect the steroid from metabolic degradation.

The combined effects of these modifications are summarized in the table below:

| Modification | Position | Effect on Activity |

| Fluorination | 6α | Increases anti-inflammatory potency, reduces mineralocorticoid activity. |

| Fluorination | 9α | Markedly increases both glucocorticoid and mineralocorticoid activity. |

| Methylation | 16β | Increases glucocorticoid potency, eliminates mineralocorticoid activity. |

Computational Approaches to SAR Prediction and Molecular Modeling

In modern drug design, computational methods play a crucial role in understanding and predicting the SAR of compounds like this compound. These in silico techniques provide valuable insights into the molecular interactions between the ligand and the GR, guiding the synthesis of more potent and selective glucocorticoids.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comfrontiersin.org For glucocorticoids, QSAR models can be developed using various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to predict their receptor binding affinity and anti-inflammatory potency. These models can help in the virtual screening of new potential glucocorticoid candidates.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the conformational changes that occur upon binding. These simulations can help to understand the stability of the this compound-GR complex and how structural modifications might affect the receptor's dynamics and subsequent downstream signaling events.

The application of these computational tools allows for a more rational approach to the design of novel glucocorticoids with improved therapeutic profiles.

Molecular Mechanisms of Action and Cellular Pharmacodynamics of Diflorasone 21 Propionate

Glucocorticoid Receptor (GR) Binding Kinetics and Thermodynamics

The binding process is driven by favorable thermodynamic parameters, including changes in enthalpy and entropy, which facilitate the conformational change in the GR necessary for its activation. The potency of a corticosteroid is closely correlated with its receptor binding affinity. High-potency corticosteroids like Diflorasone (B526067) 21-propionate are designed to have a high affinity for the GR, leading to a more pronounced and sustained biological response.

| Corticosteroid | Relative Binding Affinity (RBA) to Human GR (Dexamethasone = 100) |

|---|---|

| Diflorasone 21-propionate | Data not available (classified as high potency) |

| Clobetasol Propionate (B1217596) | ~1800 |

| Betamethasone (B1666872) Dipropionate | ~500 |

| Mometasone Furoate | ~2200 |

| Hydrocortisone (B1673445) | 10 |

Intracellular Trafficking and Nuclear Translocation of Ligand-Receptor Complexes

Upon binding of this compound, the glucocorticoid receptor undergoes a significant conformational change. This transformation leads to the dissociation of a chaperone complex, which includes heat shock proteins (HSPs) such as Hsp90 and Hsp70, and immunophilins. The unmasking of the nuclear localization signals (NLS) on the GR is a critical consequence of this dissociation.

The activated ligand-receptor complex is then actively transported from the cytoplasm into the nucleus through the nuclear pore complex. This process is energy-dependent and involves the interaction of the NLS with importin proteins, which facilitate the translocation. Once inside the nucleus, the this compound-GR complex can engage with the transcriptional machinery to exert its effects on gene expression. The efficiency and duration of this nuclear translocation can influence the potency and duration of action of the corticosteroid.

Glucocorticoid Receptor-Mediated Transcriptional Regulation

The primary mechanism through which this compound exerts its anti-inflammatory, immunosuppressive, and anti-proliferative effects is by modulating the transcription of a wide array of genes.

Inside the nucleus, the this compound-GR complex can either activate or repress gene transcription through several mechanisms:

Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. This binding recruits coactivator proteins, such as histone acetyltransferases (HATs), which modify chromatin structure and facilitate the assembly of the transcription machinery, leading to increased gene expression.

Transrepression: The GR can repress gene expression through several mechanisms. One key mechanism involves the tethering of the GR to other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are critical regulators of pro-inflammatory gene expression. This interaction prevents these transcription factors from binding to their respective DNA response elements, thereby inhibiting the transcription of their target genes. Another mechanism involves the binding of the GR to negative GREs (nGREs), which leads to the recruitment of corepressor complexes and subsequent gene silencing.

A crucial aspect of the anti-inflammatory action of this compound is the transactivation of genes encoding anti-inflammatory proteins. A prominent example is Annexin A1 (also known as Lipocortin-1). Annexin A1 is a key mediator of the anti-inflammatory effects of glucocorticoids. It inhibits the activity of phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid from cell membranes. By inhibiting PLA2, the production of potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, is suppressed. Furthermore, Annexin A1 has been shown to inhibit the migration of neutrophils to sites of inflammation and promote their apoptosis, contributing to the resolution of inflammation.

A significant component of the therapeutic efficacy of this compound stems from its ability to suppress the expression of a multitude of pro-inflammatory genes. Through the mechanism of transrepression, the this compound-GR complex effectively downregulates the production of various inflammatory mediators, including:

Cytokines: Interleukins (e.g., IL-1, IL-2, IL-6) and tumor necrosis factor-alpha (TNF-α), which are pivotal in orchestrating the inflammatory response.

Chemokines: Such as IL-8, which are responsible for the recruitment of inflammatory cells to the site of inflammation.

Enzymes: Including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce inflammatory mediators.

By suppressing the expression of these key pro-inflammatory molecules, this compound effectively dampens the inflammatory cascade.

| Gene Category | Examples of Modulated Genes | Effect of Glucocorticoid Action | Primary Consequence |

|---|---|---|---|

| Anti-inflammatory Proteins | Annexin A1 (Lipocortin-1) | Upregulation (Transactivation) | Inhibition of phospholipase A2; reduced production of prostaglandins and leukotrienes. |

| Pro-inflammatory Cytokines | IL-1, IL-2, IL-6, TNF-α | Downregulation (Transrepression) | Reduced inflammatory cell activation and signaling. |

| Pro-inflammatory Chemokines | IL-8 | Downregulation (Transrepression) | Decreased recruitment of neutrophils and other leukocytes. |

| Pro-inflammatory Enzymes | iNOS, COX-2 | Downregulation (Transrepression) | Reduced production of nitric oxide and prostaglandins. |

Non-Genomic Actions and Alternative Molecular Targets

In addition to the well-characterized genomic mechanisms that involve changes in gene expression, glucocorticoids, including likely this compound, can also elicit rapid, non-genomic effects. These actions occur within seconds to minutes and are too rapid to be explained by transcriptional regulation.

While specific non-genomic actions of this compound have not been detailed, the proposed mechanisms for corticosteroids in general include:

Membrane-bound Glucocorticoid Receptors (mGRs): A subpopulation of GRs is believed to be located at the plasma membrane. The binding of corticosteroids to these mGRs can trigger rapid intracellular signaling cascades, such as the activation of protein kinases like MAPKs and PI3K/Akt pathways.

Physicochemical Interactions with Cell Membranes: At high concentrations, corticosteroids may directly interact with cellular membranes, altering their fluidity and the function of membrane-associated proteins.

Modulation of Ion Fluxes: Rapid changes in intracellular calcium and sodium concentrations have been observed following corticosteroid administration, suggesting an impact on ion channels and pumps.

These non-genomic effects may contribute to the rapid onset of some of the anti-inflammatory and physiological responses observed with glucocorticoid therapy. However, the precise molecular targets and the clinical relevance of these rapid actions for topical corticosteroids like this compound require further investigation.

Enzyme-Mediated Metabolism and Bioactivation/Inactivation Pathways (e.g., 21-ester hydrolysis)

The metabolism of this compound, a potent topical corticosteroid, is a critical process that governs its activation to the pharmacologically active form and its eventual inactivation and elimination. This biotransformation is primarily mediated by enzymes present in the skin and liver. The metabolic pathways involve initial bioactivation through hydrolysis of the 21-propionate ester, followed by inactivation reactions catalyzed largely by the cytochrome P450 enzyme system.

This compound is designed as a prodrug, a pharmacologically inactive compound that is converted into an active drug within the body. nih.gov The primary mechanism of its bioactivation involves the enzymatic hydrolysis of the propionate ester group at the 21-position of the steroid molecule. This reaction is catalyzed by esterases, a class of enzymes abundant in the skin, particularly in the epidermis. nih.gov

The hydrolysis of the ester bond yields the active metabolite, diflorasone, which possesses high affinity for glucocorticoid receptors. This localized conversion within the skin allows for targeted therapeutic action, minimizing systemic exposure to the active corticosteroid. patsnap.com Carboxyl and aryl esterases, found in the cytosol and endoplasmic reticulum of skin cells, are key players in this process. nih.gov Research on other corticosteroid esters has demonstrated that esterase activity is significantly higher in the epidermis compared to the dermis. nih.gov

Once diflorasone is formed, or if the prodrug is absorbed systemically, it undergoes further metabolism, primarily in the liver, leading to its inactivation. drugs.com This inactivation is crucial for preventing the accumulation of the potent corticosteroid and mitigating the risk of systemic side effects.

The primary enzymes responsible for the inactivation of glucocorticoids are members of the cytochrome P450 (CYP) 3A family, with CYP3A4 being the most prominent isoform in the adult liver and intestine. nih.gov These enzymes catalyze a variety of oxidative reactions, such as hydroxylation, which render the steroid molecule more water-soluble and facilitate its excretion. While the specific metabolites of diflorasone inactivation have not been extensively detailed in publicly available literature, the metabolic pathways are expected to be similar to those of other fluorinated corticosteroids. nih.govyoutube.com

The fluorination at the 6α and 9α positions of the diflorasone molecule is known to enhance its glucocorticoid activity and also influences its metabolic stability. youtube.com Fluorine substitution can affect the rate and site of metabolism by CYP enzymes. nih.gov

Advanced Analytical Methodologies for the Research and Characterization of this compound

The rigorous analysis of pharmaceutical compounds is fundamental to ensuring their quality, stability, and efficacy. For potent corticosteroids such as this compound, a comprehensive suite of advanced analytical techniques is employed for its characterization, impurity profiling, and stability assessment. These methodologies, ranging from high-performance liquid chromatography to sophisticated spectroscopic techniques, provide the necessary precision and sensitivity to meet stringent regulatory standards. This article delves into the specific advanced analytical methodologies utilized in the research and characterization of this compound.

Computational Chemistry and in Silico Studies of Diflorasone 21 Propionate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity and interactions. ekb.egnorthwestern.edu These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). researchgate.netresearchgate.net

For Diflorasone (B526067) 21-propionate, DFT calculations can elucidate how the presence of two fluorine atoms and the propionate (B1217596) ester group influences the geometry and electronic properties of the steroid scaffold. biointerfaceresearch.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net The MEP map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions, such as those with its biological target, the glucocorticoid receptor. researchgate.net Global reactivity descriptors derived from these calculations, such as chemical hardness and electrophilicity, provide a quantitative measure of the molecule's stability and reactivity. researchgate.netbiointerfaceresearch.com

Table 1: Key Parameters from Quantum Chemical Calculations and Their Relevance. This table outlines important electronic and reactivity parameters that can be determined for Diflorasone 21-propionate using quantum chemical methods and describes their significance in predicting its biological interactions.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor. brainimmune.com Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. plos.org By simulating the this compound-GR complex, researchers can gain detailed insights into the binding process, the stability of the complex, and the conformational changes induced in the receptor upon ligand binding. acs.orgfrontiersin.org

MD simulations can reveal the specific amino acid residues within the GR's ligand-binding domain (LBD) that form crucial interactions with the drug. nih.govnih.gov These interactions typically include hydrogen bonds with residues like Gln39, Arg80, and Asn33, as well as extensive hydrophobic contacts within the binding pocket. nih.gov The simulation can also model the role of structurally conserved water molecules in mediating ligand-receptor hydrogen bond networks. nih.gov Understanding these dynamics at an atomic level is critical for explaining the high affinity of this compound and can guide the design of new glucocorticoids with improved selectivity and efficacy. acs.org

Table 2: Predicted Ligand-Receptor Interactions for this compound with the Glucocorticoid Receptor (GR). This table summarizes the types of molecular interactions and key amino acid residues within the GR ligand-binding pocket that are likely involved in stabilizing the complex with this compound, as could be elucidated by MD simulations.

Predictive Modeling for Biological Activity and Metabolic Fate

In silico predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, is a valuable approach for correlating the structural or physicochemical properties of compounds with their biological activities. kg.ac.rsnih.gov For a series of corticosteroids, QSAR models can be developed to predict their binding affinity for the glucocorticoid receptor based on calculated molecular descriptors. nih.gov Descriptors can include electronic properties (from quantum calculations), steric factors, and hydrophobicity. A robust QSAR model could predict the potency of novel derivatives of this compound before their synthesis, streamlining the drug discovery process. kg.ac.rs

Predictive models are also crucial for understanding the metabolic fate of drugs. mdpi.com The metabolism of steroids is complex and often mediated by cytochrome P450 (CYP) enzymes, such as CYP3A4. mdpi.com In silico metabolism prediction tools can identify potential sites on the this compound molecule that are susceptible to metabolic reactions like hydroxylation, hydrolysis of the propionate ester, or other transformations. mdpi.comnih.gov These predictions are based on various approaches, including rule-based systems that recognize specific substructures and mechanism-based models that calculate the activation energy for reactions at different sites. mdpi.com Early prediction of metabolic pathways helps in identifying potentially active or inactive metabolites.

Table 3: Predictive Modeling Approaches for this compound. This table details various in silico modeling techniques and their specific applications in predicting the biological activity and metabolic profile of this compound.

Chemogenomics and Network Pharmacology Approaches

Chemogenomics and network pharmacology represent systems-level approaches to understanding drug action, moving beyond the traditional one-drug, one-target paradigm. nih.gov Chemogenomics systematically studies the interactions of a library of small molecules with a family of protein targets, such as the nuclear receptor superfamily to which the GR belongs. nih.govresearchgate.net Applying a chemogenomics approach could involve screening this compound and related corticosteroids against a panel of nuclear receptors (e.g., mineralocorticoid, progesterone, and androgen receptors) to build a comprehensive selectivity profile. This helps in anticipating potential off-target effects that arise from cross-reactivity with other steroid receptors. researchgate.net

Table 4: Chemogenomics and Network Pharmacology Frameworks. This table outlines the objectives and methodologies of these systems-level computational approaches and their potential to provide a broader understanding of the pharmacological profile of this compound.

Compound Names Mentioned

Q & A

Q. What ethical frameworks apply when designing human trials for topical this compound formulations?

- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain IRB approval by justifying participant selection (e.g., adults with mild-moderate eczema), exclusion criteria (pregnancy, glucocorticoid sensitivity), and informed consent protocols. Reference the Declaration of Helsinki and ICH GCP guidelines for adverse event reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.